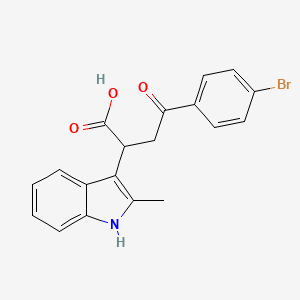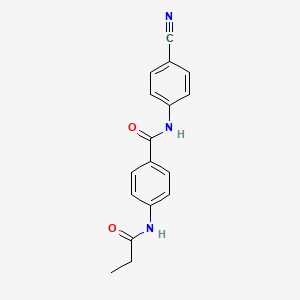
4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid
Übersicht
Beschreibung
4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid is a synthetic compound that belongs to the family of indole-3-butyric acid derivatives. It is a potent inhibitor of the enzyme tryptophan 2,3-dioxygenase (TDO), which is involved in the metabolism of the essential amino acid tryptophan. TDO is overexpressed in various types of cancer, and its inhibition has been proposed as a therapeutic strategy for cancer treatment.
Wirkmechanismus
The mechanism of action of 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid involves its inhibition of 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid. 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid is an enzyme that catalyzes the conversion of tryptophan to kynurenine. Inhibition of 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid by 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid leads to a decrease in tryptophan metabolism and an increase in the levels of the tryptophan metabolite kynurenine. This shift in the tryptophan-kynurenine pathway has been shown to have anti-tumor effects, including inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid has been shown to have several biochemical and physiological effects. Inhibition of 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid by 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid leads to a decrease in tryptophan metabolism and an increase in the levels of the tryptophan metabolite kynurenine. This shift in the tryptophan-kynurenine pathway has been shown to have anti-tumor effects, including inhibition of tumor growth and metastasis. In addition, 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid has been shown to have anti-inflammatory effects, as kynurenine has been shown to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid has several advantages for lab experiments. It is a potent inhibitor of 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid, and its effects on the tryptophan-kynurenine pathway can be easily measured. In addition, 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid has been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid in lab experiments. Its low solubility in water can make it difficult to work with, and its potency as an inhibitor of 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid can make it difficult to distinguish its effects from those of other compounds that may also be affecting the tryptophan-kynurenine pathway.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid. One direction is the development of more potent and selective inhibitors of 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid. Another direction is the investigation of the effects of 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid on other pathways that are involved in cancer progression, such as the immune system and angiogenesis. Finally, the use of 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid in combination with other cancer therapies, such as chemotherapy and immunotherapy, should be explored to determine if it can enhance their effectiveness.
Wissenschaftliche Forschungsanwendungen
4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid has been extensively studied for its potential as a cancer therapeutic agent. 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid is overexpressed in various types of cancer, including melanoma, breast cancer, and glioma. Inhibition of 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid by 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid leads to a decrease in tryptophan metabolism and an increase in the levels of the tryptophan metabolite kynurenine. This shift in the tryptophan-kynurenine pathway has been shown to have anti-tumor effects, including inhibition of tumor growth and metastasis.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-11-18(14-4-2-3-5-16(14)21-11)15(19(23)24)10-17(22)12-6-8-13(20)9-7-12/h2-9,15,21H,10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAJMWRPWJIFRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(CC(=O)C3=CC=C(C=C3)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(allylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B4391868.png)
![2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]thio}-N-cyclohexylacetamide](/img/structure/B4391881.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4391892.png)
![N-(2-chlorophenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide](/img/structure/B4391895.png)
![{2,4,6-trimethyl-3-[({[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}amino)methyl]phenyl}methanol](/img/structure/B4391901.png)
![2-fluoro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4391902.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-phenylpropanamide](/img/structure/B4391909.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-N-methyl-2-furamide](/img/structure/B4391912.png)

![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4391920.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4391948.png)
![5-({[(4-fluorophenyl)amino]carbonyl}amino)-N,N,2-trimethylbenzenesulfonamide](/img/structure/B4391960.png)
![N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4391965.png)
![N,N-diethyl-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4391968.png)